2-(1H-Pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid
Description
2-(1H-Pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a pyrazole ring and a carboxylic acid group at the 4-position. Its molecular formula is C7H5N3O2S, with a molecular weight of 195.20 g/mol .
Properties
IUPAC Name |
2-pyrazol-1-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-6(12)5-4-13-7(9-5)10-3-1-2-8-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORLYPGNZXRIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1H-Pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C7H5N3O2S
- CAS Number : 71668869
- Melting Point : 170-172 °C
Biological Activity Overview
The biological activity of 2-(1H-Pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid has been investigated in various studies. Key areas of research include its anti-parasitic, anti-cancer, and anti-inflammatory properties.
1. Anti-Parasitic Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 2-(1H-Pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid, against Trypanosoma cruzi , the causative agent of Chagas disease. In vitro evaluations showed promising results:
| Compound | IC50 (µM) | Toxicity (Murine Macrophages) |
|---|---|---|
| PDAN 78 | 6 - 44 | Low |
The mechanism of action appears to involve cell membrane damage, indicating a novel pathway for anti-parasitic activity. This is particularly relevant given the limitations of current treatments like nifurtimox and benzonidazole, which have significant toxicity and limited efficacy .
2. Anti-Cancer Activity
The pyrazole moiety has been linked to various anti-cancer activities. In a study assessing the cytotoxic effects on human cancer cell lines (e.g., H460, A549), compounds similar to 2-(1H-Pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid demonstrated significant inhibition:
| Cell Line | IC50 (µg/mL) |
|---|---|
| H460 | < 5 |
| A549 | < 10 |
| HT-29 | < 8 |
These findings suggest that the compound may disrupt critical cellular processes in cancer cells, potentially through apoptosis induction or cell cycle arrest .
3. Anti-Inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. In a series of experiments comparing various pyrazole derivatives, some exhibited significant inhibition of pro-inflammatory markers:
| Compound | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| Compound A | 57.24 | Diclofenac Sodium: 54.65 |
| Compound B | 60.56 | Diclofenac Sodium: 54.65 |
These results indicate that derivatives of this compound could serve as effective alternatives to conventional anti-inflammatory medications .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazole-containing compounds for their biological activities. The synthesized compounds were tested against various pathogens and cancer cell lines, demonstrating that modifications to the thiazole ring significantly influenced their bioactivity.
Example Case Study:
In a study published in Nature, researchers synthesized several derivatives based on the thiazole framework and evaluated their effects on apoptosis in cancer cells. The study found that specific substitutions enhanced cytotoxicity significantly compared to standard treatments like doxorubicin .
Chemical Reactions Analysis
Substitution Reactions
The pyrazole and thiazole rings participate in nucleophilic substitution reactions. Key examples include:
Halogenation
The thiazole ring undergoes electrophilic substitution at the 5-position. For example, bromination with liquid bromine in acetic acid yields 5-bromo derivatives .
Coupling Reactions
The pyrazole nitrogen facilitates Suzuki-Miyaura cross-coupling with arylboronic acids. A representative reaction uses Pd(PPh₃)₄ as a catalyst, yielding biaryl derivatives (Table 1) .
Table 1: Substitution Reaction Conditions and Yields
Oxidation and Reduction
The thiazole ring and carboxylic acid group exhibit redox activity:
Oxidation
-
The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or m-CPBA .
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The carboxylic acid group remains stable under mild oxidation conditions but decarboxylates at >200°C .
Reduction
-
Catalytic hydrogenation (H₂, Pd/C) reduces the thiazole ring to a thiazolidine, altering ring aromaticity .
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization:
Esterification
Reaction with alcohols (e.g., methanol) in the presence of H₂SO₄ yields methyl esters (Table 2) .
Amidation
Coupling with amines using EDC/HOBt forms amides, critical for pharmacological applications .
Table 2: Carboxylic Acid Derivitization
| Reaction | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl Ester Formation | MeOH, H₂SO₄, reflux | Methyl ester | 89 | |
| Amide Formation | R-NH₂, EDC, HOBt, DMF | Thiazole-4-carboxamide | 75–82 |
Cyclocondensation Reactions
The compound participates in heterocycle formation:
Thiazole Ring Functionalization
Reaction with hydrazonoyl chlorides forms pyrazolo[5,1-b]thiazole hybrids, as shown in Scheme 1 :
Scheme 1: Cyclocondensation with Hydrazonoyl Chlorides
text2-(1H-Pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid + Hydrazonoyl chloride → Pyrazolo[5,1-b]thiazole derivative (Yield: 84–87%)
Conditions: EtOH, Et₃N, reflux .
Biological Activity Modulation
Derivatives exhibit structure-dependent bioactivity:
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Anticancer Activity : Ester derivatives show IC₅₀ values of 1.2–3.8 μM against MiaPaCa-2 pancreatic cancer cells .
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Antimicrobial Activity : Amide derivatives demonstrate MIC values of 4–16 μg/mL against S. aureus and E. coli .
Spectroscopic Characterization
Key spectral data for reaction monitoring:
Comparison with Similar Compounds
Research Findings and Implications
- Anti-Virulence Activity : Phenyl-substituted analogs like 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid have demonstrated potent inhibition of AgrA, a key QS regulator in S. aureus . Pyrazole variants are hypothesized to exhibit similar activity but require experimental validation.
- Solubility and Bioavailability : Thienyl- and pyrrole-substituted analogs show improved organic solubility, which could enhance drug delivery . In contrast, phenyl- and pyrazole-substituted compounds may require prodrug strategies for aqueous administration.
- Metabolic Stability : Methylation of the pyrazole ring (e.g., in 2-(1-methyl-1H-pyrazol-4-yl)- analogs) could reduce oxidative metabolism, extending half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
